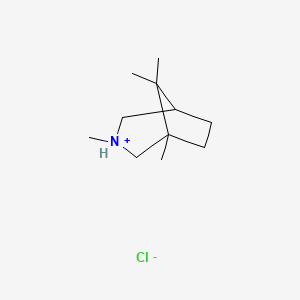
1,3,8,8-Tetramethyl-3-azabicyclo(3.2.1)octane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,8,8-Tetramethyl-3-azabicyclo(3.2.1)octane hydrochloride is a bicyclic compound that belongs to the family of tropane alkaloids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,8,8-Tetramethyl-3-azabicyclo(3.2.1)octane hydrochloride typically involves the enantioselective construction of the 8-azabicyclo(3.2.1)octane scaffold. This can be achieved through various methodologies, including the use of acyclic starting materials that contain the required stereochemical information or through desymmetrization processes starting from achiral tropinone derivatives . One common method involves the use of 1,3-dipolar cycloaddition reactions of cyclic azomethine ylides .
Industrial Production Methods
Industrial production methods for this compound often rely on scalable synthetic routes that ensure high yield and purity. These methods may include the use of catalytic systems and optimized reaction conditions to achieve the desired stereochemistry and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1,3,8,8-Tetramethyl-3-azabicyclo(3.2.1)octane hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be used to introduce functional groups or modify existing ones.
Reduction: This reaction is often employed to reduce specific functional groups within the molecule.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions (e.g., halides). The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
1,3,8,8-Tetramethyl-3-azabicyclo(3.2.1)octane hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3,8,8-Tetramethyl-3-azabicyclo(3.2.1)octane hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes, such as N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a role in the inflammatory response . By inhibiting this enzyme, the compound can increase the levels of endogenous anti-inflammatory molecules, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo(3.2.1)octane: This compound shares a similar bicyclic structure and is also used in the synthesis of tropane alkaloids.
2-Azabicyclo(3.2.1)octane: Another related compound with significant potential in drug discovery.
3-Chloro-8-methyl-8-azabicyclo(3.2.1)octane: A derivative with similar structural features.
Uniqueness
1,3,8,8-Tetramethyl-3-azabicyclo(3.2.1)octane hydrochloride is unique due to its specific substitution pattern and the presence of multiple methyl groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
937-74-6 |
|---|---|
Molecular Formula |
C11H22ClN |
Molecular Weight |
203.75 g/mol |
IUPAC Name |
1,3,8,8-tetramethyl-3-azoniabicyclo[3.2.1]octane;chloride |
InChI |
InChI=1S/C11H21N.ClH/c1-10(2)9-5-6-11(10,3)8-12(4)7-9;/h9H,5-8H2,1-4H3;1H |
InChI Key |
NKLXCHWJENSPCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C[NH+](C2)C)C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















